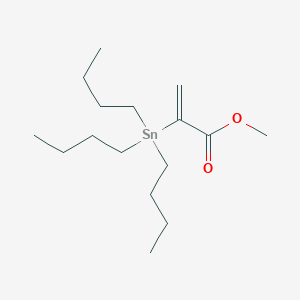
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester
Cat. No. B131241
Key on ui cas rn:
124582-37-2
M. Wt: 375.1 g/mol
InChI Key: BJBHRHOGMCLJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07312209B2
Procedure details


A degassed solution of Bu3SnH (8.73 g, 30 mmol) in dry THF (40 ml) was added during 40 min to a degassed solution of methyl propynoate (2.52 g, 30 mmol) and Pd(PPh3)4 (0.693 g, 0.6 mmol) in THF (40 ml). The resulting mixture was stirred for 3.5 h at room temperature under nitrogen. THF was then removed under reduced pressure and the residue was diluted with hexane (200 ml). After 12 h, the mixture was filtered on celite and the filtrate was concentrated under reduced pressure. The residue was diluted with hexane (200 ml), filtered on celite and concentrated. The residue was purified by silica gel column using hexane/EtOAc (98/2) as eluant to give 4.7 g of 337B as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ 6.89 (d, J=2.64 Hz, 1H), 5.92 (d, J=2.64 Hz, 1H), 3.74 (s, 3H), 1.60-1.20 (m, 12H), 0.97 (t, J=8.34 Hz, 6H), 0.89 (t, J=7.03 Hz, 9H)



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][SnH:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9].[C:14]([O:18][CH3:19])(=[O:17])[C:15]#[CH:16]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:6]([Sn:5]([CH2:4][CH2:3][CH2:2][CH3:1])([CH2:10][CH2:11][CH2:12][CH3:13])[C:15](=[CH2:16])[C:14]([O:18][CH3:19])=[O:17])[CH2:7][CH2:8][CH3:9] |^1:28,30,49,68|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.73 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[SnH](CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.693 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 3.5 h at room temperature under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF was then removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with hexane (200 ml)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 12 h
|
|
Duration
|
12 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered on celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with hexane (200 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](C(C(=O)OC)=C)(CCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

